

PF-04957325 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04957325

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Application Notes: PF-04957325

For Researchers, Scientists, and Drug Development Professionals

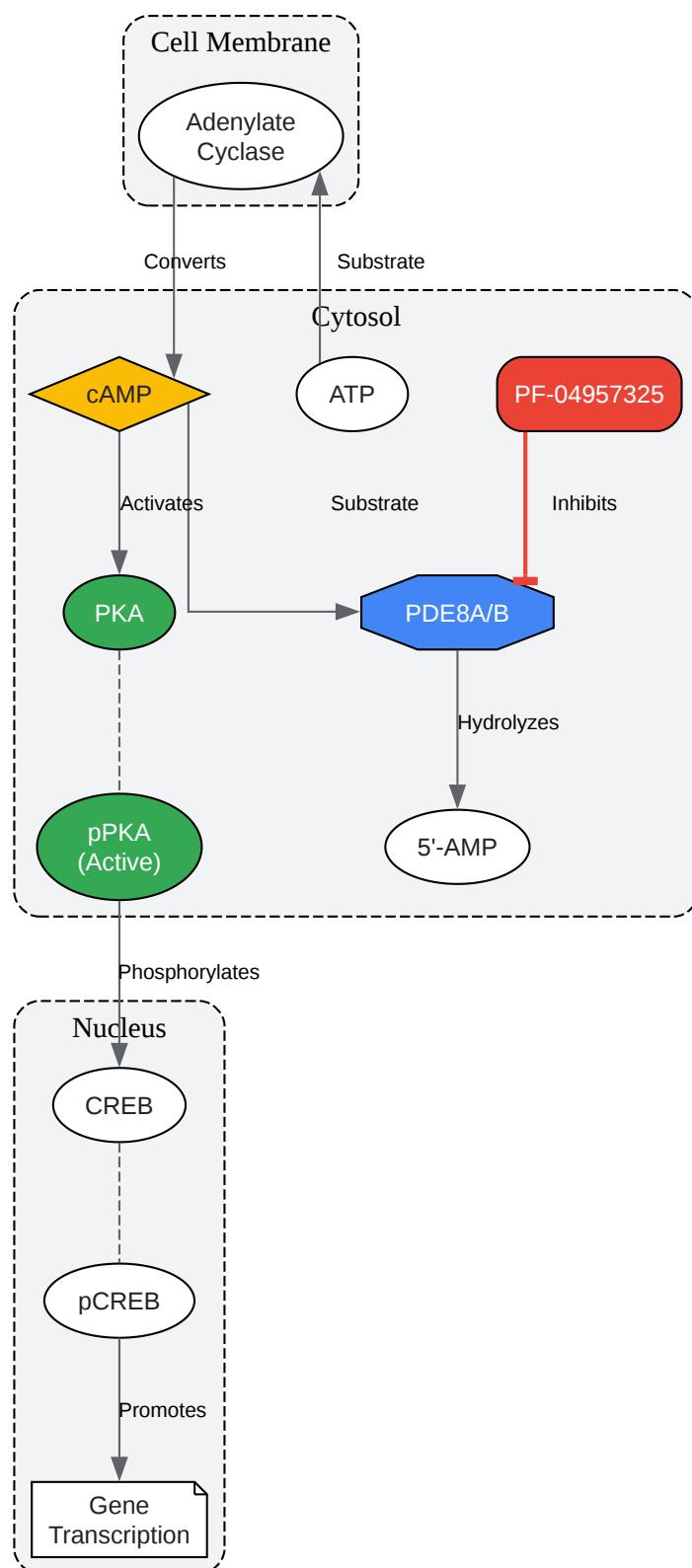
Product Information

- Name: **PF-04957325**
- CAS Number: 1305115-80-3[1]
- Molecular Formula: C₁₄H₁₅F₃N₈OS[1]
- Molecular Weight: 400.38 g/mol [1][2]
- Description: **PF-04957325** is a potent, selective, and cAMP-competitive inhibitor of phosphodiesterase 8 (PDE8), with high affinity for PDE8A and PDE8B isoforms.[1][2][3][4] It is a valuable tool for investigating the role of PDE8 in various cellular processes and disease models.

Mechanism of Action

PF-04957325 selectively inhibits the PDE8 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] By blocking PDE8, **PF-04957325** prevents the degradation of cAMP, leading to its accumulation within the cell.[6][7] This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA)

pathway, which in turn phosphorylates various substrates, including the cAMP-response element binding protein (CREB).^{[6][8]} The PDE8/cAMP/PKA/CREB signaling axis is implicated in numerous physiological functions, including steroidogenesis, immune response, and neuronal processes.^{[2][5][6][8]}

[Click to download full resolution via product page](#)**Figure 1: PF-04957325 mechanism of action on the PDE8/cAMP signaling pathway.**

Solubility Data

PF-04957325 exhibits solubility in various organic solvents but is insoluble in water.[\[2\]](#) For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[\[2\]](#)

| Solvent | Concentration | Notes | Reference |
|----------------|----------------------------|--|---|
| DMSO | 80 mg/mL (~200 mM) | Use fresh DMSO; moisture reduces solubility. Sonication is recommended. | [2] [4] |
| 2 mg/mL | Forms a clear solution. | [1] | |
| Ethanol | 3 mg/mL (~7.5 mM) | - | [2] |
| Water | Insoluble | - | [2] |
| Aqueous Buffer | Not recommended | Direct dilution of DMSO stock into aqueous media may cause precipitation. A serial dilution in DMSO is advised first. | [4] |

Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **PF-04957325** for subsequent dilution in experimental assays.

Materials:

- **PF-04957325** powder
- Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **PF-04957325** vial to room temperature before opening.
- Weigh the desired amount of **PF-04957325** powder in a sterile tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 249.76 μ L of DMSO to 1 mg of **PF-04957325**).
- Vortex thoroughly to dissolve the powder. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[3][4]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4]
- Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[3]

In Vitro Cell-Based Assay Protocol

Objective: To treat cultured cells with **PF-04957325** for functional analysis.

Procedure:

- Culture cells to the desired confluence according to standard protocols.
- Prepare the final working concentrations of **PF-04957325** by performing a serial dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium.[4]
 - Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO must be included in all experiments.[8]
- For example, to achieve a final concentration of 300 nM in 2 mL of medium, add 0.6 μ L of a 1 mM DMSO stock solution.[8]

- Remove the existing medium from the cells and replace it with the medium containing **PF-04957325** or the vehicle control.
- Incubate the cells for the desired experimental duration (e.g., 6 to 24 hours).[\[8\]](#)
- Proceed with downstream analysis, such as ELISA for cytokine levels, Western blotting for protein expression, or cell proliferation assays.[\[3\]\[8\]](#)

Preparation of Formulations for In Vivo Studies

Objective: To prepare **PF-04957325** in a suitable vehicle for administration in animal models. The choice of formulation depends on the route of administration.

A. Saline-Based Formulation (Subcutaneous/Intraperitoneal Injection)

- Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[\[3\]](#)
- Procedure:
 - Add the required volume of **PF-04957325** DMSO stock solution to the PEG300 and mix until clear.
 - Add Tween-80 and mix until the solution is clear.
 - Add saline to reach the final volume and mix thoroughly.
 - This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[\[3\]](#)

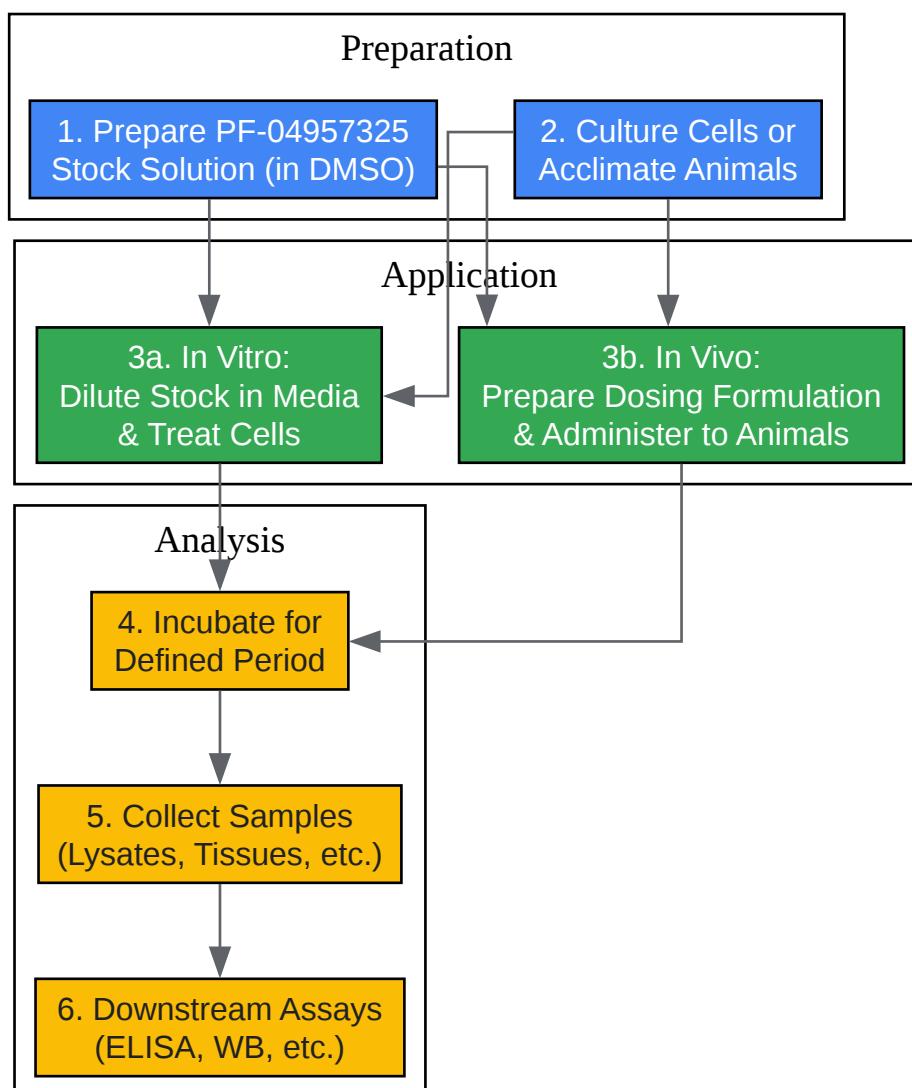
B. Corn Oil-Based Formulation (Oral Gavage)

- Composition: 10% DMSO, 90% Corn Oil.[\[3\]](#)
- Procedure:
 - Add the required volume of **PF-04957325** DMSO stock solution to the corn oil.
 - Mix thoroughly until a clear solution or a uniform suspension is achieved.
 - This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[\[3\]](#)

C. Carboxymethylcellulose (CMC) Suspension (Oral Gavage)

- Composition: Carboxymethylcellulose sodium (CMC-Na) solution.
- Procedure:
 - Weigh the required amount of **PF-04957325** powder.
 - Add the powder to the appropriate volume of CMC-Na solution (e.g., 1% in water).
 - Mix thoroughly to create a homogeneous suspension.
 - A concentration of ≥ 5 mg/mL has been reported using this method.[2]

Note: For all in vivo experiments, prepare formulations fresh on the day of use and include a vehicle control group receiving the same formulation without the active compound.[2]



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Figure 2: General experimental workflow for using **PF-04957325**.

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